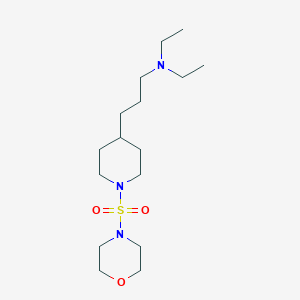
N,N-diethyl-3-(1-morpholin-4-ylsulfonylpiperidin-4-yl)propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Diethyl-3-(1-morpholin-4-ylsulfonylpiperidin-4-yl)propan-1-amine is a complex organic compound characterized by its intricate molecular structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N,N-diethyl-3-(1-morpholin-4-ylsulfonylpiperidin-4-yl)propan-1-amine typically involves multiple steps, starting with the reaction of morpholine with appropriate sulfonyl chloride derivatives. The reaction conditions often require the use of strong bases and solvents to facilitate the formation of the sulfonyl group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: Formation of sulfonyl oxide derivatives.
Reduction: Production of corresponding amines or alcohols.
Substitution: Generation of various substituted piperidines or morpholines.
Aplicaciones Científicas De Investigación
Chemistry: This compound is used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.
Medicine: The compound may be explored for its pharmacological properties, including potential therapeutic uses in treating various diseases.
Industry: It can be utilized in the development of new materials or chemical processes, contributing to advancements in industrial chemistry.
Mecanismo De Acción
The mechanism by which N,N-diethyl-3-(1-morpholin-4-ylsulfonylpiperidin-4-yl)propan-1-amine exerts its effects involves interactions with specific molecular targets. These interactions may modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
N,N-Diethyl-3-(1-phenylsulfonylpiperidin-4-yl)propan-1-amine
N,N-Diethyl-3-(1-piperidin-4-ylsulfonylpiperidin-4-yl)propan-1-amine
Uniqueness: N,N-Diethyl-3-(1-morpholin-4-ylsulfonylpiperidin-4-yl)propan-1-amine stands out due to its unique morpholine group, which can impart different chemical and biological properties compared to its phenyl or piperidine counterparts.
This comprehensive overview provides a detailed understanding of this compound, highlighting its synthesis, reactions, applications, and mechanisms
Propiedades
IUPAC Name |
N,N-diethyl-3-(1-morpholin-4-ylsulfonylpiperidin-4-yl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H33N3O3S/c1-3-17(4-2)9-5-6-16-7-10-18(11-8-16)23(20,21)19-12-14-22-15-13-19/h16H,3-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMEBTYLHMVGWFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCC1CCN(CC1)S(=O)(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H33N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
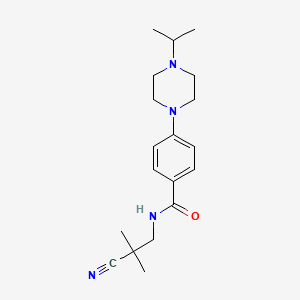
![N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-1-methyl-2-(1-methylpyrazol-4-yl)-6-oxopiperidine-3-carboxamide](/img/structure/B6967182.png)
![1-[5-[4-[(1,3,5-Trimethylpyrazol-4-yl)methyl]piperazine-1-carbonyl]thiophen-3-yl]ethanone](/img/structure/B6967186.png)
![2-(2,3-Dihydro-1-benzofuran-5-yl)-1-[4-[(1,3,5-trimethylpyrazol-4-yl)methyl]piperazin-1-yl]ethanone](/img/structure/B6967195.png)
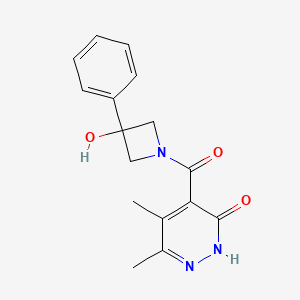
![(5-Methylfuro[3,2-b]pyridin-2-yl)-[4-[(1,3,5-trimethylpyrazol-4-yl)methyl]piperazin-1-yl]methanone](/img/structure/B6967211.png)
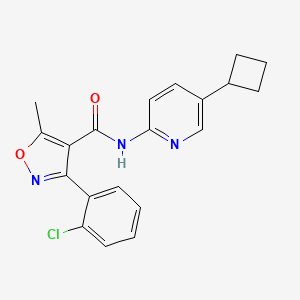
![1-[5-[4-[(1,3,5-Trimethylpyrazol-4-yl)methyl]piperazine-1-carbonyl]thiophen-2-yl]ethanone](/img/structure/B6967218.png)
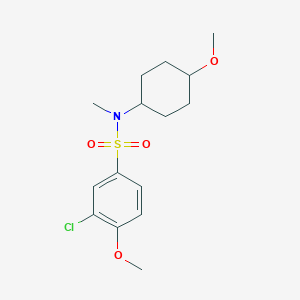
![1-(2-Methylbutylsulfonyl)-3-[3-(trifluoromethyl)pyrazol-1-yl]piperidine](/img/structure/B6967224.png)
![1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[3-(2-hydroxyethoxy)piperidin-1-yl]ethanone](/img/structure/B6967225.png)
![[1-[(1'R,4S)-spiro[2,3-dihydrochromene-4,2'-cyclopropane]-1'-carbonyl]azetidin-3-yl] N-propan-2-ylcarbamate](/img/structure/B6967230.png)
![2-(2-Methoxypropylsulfanyl)-3-(oxolan-2-ylmethyl)pyrido[2,3-d]pyrimidin-4-one](/img/structure/B6967231.png)
![1-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)-2-[2,6-bis(hydroxymethyl)-4-methoxyphenoxy]ethanone](/img/structure/B6967241.png)
